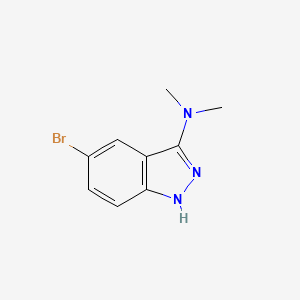

5-bromo-N,N-dimethyl-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLXGPHHSUKKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626859 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-32-5 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Analog Generation Strategies of the 5 Bromo 1h Indazol 3 Amine Scaffold

Functionalization at the Indazole C-3 Position

The amino group at the C-3 position of the 5-bromo-1H-indazole ring offers a prime site for chemical modification, allowing for the introduction of diverse functionalities that can significantly influence the pharmacological profile of the resulting compounds.

Introduction of Amide and Acetamide (B32628) Moieties

The conversion of the C-3 amino group into amide and acetamide functionalities is a common and effective strategy to generate analogs of 5-bromo-1H-indazol-3-amine. This transformation is typically achieved through acylation reactions. For instance, the reaction of 5-bromo-1H-indazol-3-amine with chloroacetic anhydride (B1165640) under alkaline conditions yields the corresponding 2-chloro-N-(5-bromo-1H-indazol-3-yl)acetamide. nih.gov This intermediate serves as a crucial precursor for further derivatization. nih.gov The introduction of the acetamide linkage not only modifies the electronic properties and hydrogen bonding capabilities of the molecule but also provides a handle for subsequent structural elaboration. The 1H-indazole-3-amide framework is recognized as an effective hinge-binding fragment in kinases, highlighting the importance of this functionalization. nih.gov

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| 5-bromo-1H-indazol-3-amine | Chloroacetic anhydride | 2-chloro-N-(5-bromo-1H-indazol-3-yl)acetamide | Key intermediate for further derivatization |

Incorporation of Piperazine-Linked Acetamide Systems

Building upon the acetamide intermediate, the incorporation of a piperazine (B1678402) moiety is a widely used strategy to enhance the physicochemical properties of the parent compound, such as solubility and oral bioavailability. nih.gov The 2-chloro-N-(5-bromo-1H-indazol-3-yl)acetamide intermediate readily undergoes nucleophilic substitution with various substituted piperazines. This reaction is typically carried out in the presence of a base to afford a series of piperazine-linked acetamide derivatives. nih.gov The piperazine ring can be further substituted, allowing for a high degree of structural diversity and the fine-tuning of biological activity. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Therapeutic Rationale |

|---|---|---|---|

| 2-chloro-N-(5-bromo-1H-indazol-3-yl)acetamide | Substituted piperazines | Piperazine-linked acetamide derivatives of 5-bromo-1H-indazole | Improvement of pharmacokinetic properties |

Formation of Schiff Bases and Hydrazones

The primary amino group at the C-3 position of 5-bromo-1H-indazol-3-amine is amenable to condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of Schiff bases introduces a C=N double bond, which can influence the conformation and electronic properties of the molecule. While direct examples starting from 5-bromo-1H-indazol-3-amine are not extensively documented in readily available literature, the synthesis of Schiff's bases from structurally related indazolone derivatives has been reported. jocpr.com For instance, 1,2-dihydro-indazol-3-one can react with substituted anilines to produce various Schiff's bases. jocpr.com This suggests the feasibility of similar transformations on the 3-aminoindazole core.

Hydrazones, characterized by a C=N-N linkage, can be synthesized by reacting a hydrazine (B178648) derivative with an aldehyde or ketone. dergipark.org.tr In the context of the 5-bromo-1H-indazol-3-amine scaffold, the amino group could potentially be converted into a hydrazine functionality, which would then be available for condensation reactions to form hydrazones. Hydrazones are known to possess a range of biological activities and can act as ligands for metal complexes. dergipark.org.trnih.gov

Substitution and Modification at the Bromine (C-5) Position

The bromine atom at the C-5 position of the indazole ring is a versatile handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions. This position is crucial for modulating the interaction of the molecule with biological targets. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. In the context of the 5-bromo-1H-indazol-3-amine scaffold, this reaction enables the introduction of various aryl and heteroaryl groups at the C-5 position. The reaction involves the coupling of the 5-bromoindazole derivative with an organoboron species, typically a boronic acid or a boronic acid ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.org

A general procedure involves reacting 5-bromo-1H-indazol-3-amine with a substituted boronic acid or ester using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf)2) and a base like cesium carbonate (Cs2CO3) in a solvent system such as 1,4-dioxane/water. nih.gov These reactions are often heated to facilitate the coupling process. nih.gov The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. wikipedia.org The Suzuki-Miyaura reaction is highly valued for its functional group tolerance and has been instrumental in the synthesis of diverse libraries of 3,5-disubstituted indazole derivatives for biological screening. nih.gov

| Component | Example |

|---|---|

| Palladium Catalyst | PdCl2(dppf)2 |

| Base | Cs2CO3, K2CO3 |

| Solvent | 1,4-dioxane/H2O, Dimethoxyethane |

| Boron Reagent | Aryl/heteroaryl boronic acids or esters |

Other Metal-Catalyzed Cross-Coupling Methodologies

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the C-5 position of the 5-bromo-1H-indazole scaffold.

Sonogashira Coupling : This reaction allows for the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Sequential Sonogashira and Suzuki couplings have been demonstrated on 5-bromo-3-iodo-indoles and indazoles, showcasing the possibility of orthogonal functionalization at different halogenated positions. thieme-connect.de

Heck Reaction : The Heck reaction involves the coupling of the C-5 bromo position with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl substituents at the C-5 position, further expanding the structural diversity of the indazole derivatives.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the C-5 position and an amine. wikipedia.org This methodology allows for the introduction of a wide range of primary and secondary amines at the C-5 position, leading to the synthesis of 5-aminoindazole (B92378) derivatives.

These alternative cross-coupling methodologies provide a rich toolbox for the medicinal chemist to generate a vast array of analogs based on the 5-bromo-1H-indazol-3-amine scaffold, each with the potential for unique biological properties.

Regioselective N-Substitution and N-Alkylation of the Indazole Ring

Direct alkylation of the 1H-indazole ring typically yields a mixture of N1- and N2-substituted products, posing a significant challenge for synthetic chemists. beilstein-journals.org The ratio of these regioisomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. researchgate.net The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to achieve regioselectivity. nih.gov

For the 5-bromo-1H-indazol-3-amine scaffold, the electronic properties of the substituents play a crucial role in directing alkylation. The bromine atom at the C5 position is an electron-withdrawing group, while the amino group at C3 is electron-donating. These opposing effects influence the nucleophilicity of the N1 and N2 positions of the indazole core.

Achieving selective N1- or N2-alkylation is paramount for establishing structure-activity relationships (SAR) in drug discovery programs. nih.gov Research on analogous systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, provides significant insights into controlling this regioselectivity. beilstein-journals.orgresearchgate.net The principles derived from these studies are directly applicable to the 5-bromo-N,N-dimethyl-1H-indazol-3-amine scaffold.

N1-Alkylation is often favored under conditions that promote thermodynamic control. Studies have shown that using sodium hydride (NaH) as a base in a non-polar solvent like tetrahydrofuran (B95107) (THF) can lead to high N1-selectivity. nih.govresearchgate.net This selectivity is postulated to arise from the coordination of the sodium cation between the N2-nitrogen and an electron-rich group at the C3 position, thereby sterically hindering the approach of the electrophile to the N2 position and directing it to N1. beilstein-journals.orgresearchgate.net For this compound, the dimethylamino group at C3 could similarly participate in chelation to direct alkylation to the N1 position.

N2-Alkylation , conversely, is often achieved under conditions that favor kinetic control. researchgate.net The use of polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) can lead to significant amounts of the N2-alkylated product. beilstein-journals.orgresearchgate.net Additionally, specific reagents can strongly favor N2-alkylation. For instance, alkylation with alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., trifluoromethanesulfonic acid) has been shown to provide excellent selectivity for the N2 position. wuxibiology.com Quantum mechanical analyses suggest that while the 1H-tautomer is more stable, the reaction pathway for N2-alkylation from this tautomer has a lower activation energy barrier compared to the pathway for N1-alkylation, which would require tautomerization to the less stable 2H-indazole. wuxibiology.com

The following table summarizes the general conditions for achieving regioselective N-alkylation of the indazole scaffold based on findings from related structures.

| Target Isomer | Typical Base | Typical Solvent | Controlling Factor | Proposed Mechanism |

| N1-Alkylated | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Thermodynamic | Chelation of the metal cation between N2 and a C3-substituent directs the electrophile to N1. beilstein-journals.orgresearchgate.net |

| N2-Alkylated | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Kinetic | Favored in polar solvents where the N2 anion is more accessible. beilstein-journals.orgresearchgate.net |

| N2-Alkylated | Acidic Catalyst (TfOH) | Dioxane | Kinetic | Protonation of the alkylating agent (e.g., trichloroacetimidate) facilitates nucleophilic attack by the more nucleophilic N2 atom of the stable 1H-tautomer. wuxibiology.com |

Molecular Hybridization and Scaffold Hopping Approaches in Library Generation

Generating diverse chemical libraries is a cornerstone of modern drug discovery. For the 5-bromo-1H-indazol-3-amine scaffold, molecular hybridization and scaffold hopping are powerful strategies to create novel compounds with potentially improved pharmacological profiles. nih.govniper.gov.in

Molecular Hybridization involves combining distinct pharmacophoric elements from different bioactive molecules into a single new hybrid compound. This strategy aims to create molecules with polypharmacology (activity against multiple targets) or improved potency and properties. For the 5-bromo-1H-indazol-3-amine core, this can be achieved by:

Derivatization at the C5-position: The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl moieties, effectively hybridizing the indazole core with other recognized pharmacophores.

Modification of the C3-amino group: The N,N-dimethylamino group can be the result of derivatizing a primary 3-amino group. The primary amine can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides, linking the indazole scaffold to other bioactive fragments. For instance, creating 1H-indazole-3-amide structures has been shown to be critical for enhancing antitumor activity in certain compounds. nih.gov

Scaffold Hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core backbones. niper.gov.in The goal is to discover novel chemotypes that retain the biological activity of a known parent compound but possess improved properties, such as better pharmacokinetics or a more favorable intellectual property position. The 1H-indazol-3-amine core is an excellent candidate for scaffold hopping due to its role as a "hinge-binding" fragment in many protein kinase inhibitors. nih.gov

Indazole as the "Hop": The indazole ring itself can be used as a bioisosteric replacement for other heterocyclic systems like indoles, benzimidazoles, or pyrazolopyridines in known active compounds.

Direct Catalytic Functionalization of Indazole Derivatives (e.g., Arylation, Alkylation, Acylation)

Direct catalytic functionalization, particularly through C–H bond activation, represents a highly efficient and atom-economical approach to modifying the indazole scaffold. researchgate.net This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Transition-metal catalysts, such as those based on palladium, rhodium, cobalt, and copper, are instrumental in these transformations. nih.govacs.orgnih.gov

For a substrate like this compound, several positions are amenable to direct functionalization:

C3-Functionalization: While the C3 position is already substituted, methods exist for the direct C3-acylation or amination of 2H-indazoles, which could be relevant for N2-substituted isomers. nih.gov

C4, C6, and C7-Functionalization: These positions on the benzene (B151609) ring are prime targets for C–H activation. The specific site of functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. For example, rhodium(III)-catalyzed C-H activation has been used extensively for the synthesis and functionalization of indazoles. acs.org Palladium-catalyzed C(sp2)–H bond functionalization can be used for processes like nitration. rsc.org

N-Arylation/Alkylation: Copper- and palladium-catalyzed methods are well-established for the N-arylation and N-alkylation of indazoles, providing an alternative to classical alkylation methods.

These catalytic methods enable the late-stage functionalization of complex molecules, which is highly valuable in the lead optimization phase of drug discovery.

Synthesis of Annulated and Fused Indazole Systems

The construction of annulated and fused indazole systems creates rigid, three-dimensional structures that can present pharmacophoric elements in unique spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets. The this compound scaffold offers several reactive sites that can be exploited for the synthesis of such fused systems.

Using the C3-Amino Group and N2-Nitrogen: The 3-aminoindazole moiety contains a vicinal amino-N-H system (in the parent amine) or can be envisioned as a synthon for annulation reactions. For example, condensation with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimido[1,2-b]indazoles.

Denitrogenative Transannulation: A novel strategy involves the copper-catalyzed denitrogenative transannulation of 3-aminoindazoles. nih.govacs.orgorganic-chemistry.org In this process, the N1-N2 bond is cleaved with extrusion of N2 gas, and the resulting ortho-aminoaryl radical intermediate is trapped by another reactant to form a new heterocyclic ring. This has been used to synthesize 1-aminoisoquinolines and 3-aminobenzothiophenes from 3-aminoindazoles. acs.org

[3+2] Annulation Reactions: The pyrazole (B372694) ring of the indazole can participate in cycloaddition reactions. More commonly, the functional groups on the indazole are used to build a new ring. For instance, the C3-amino group could be transformed into a hydrazone, which can then undergo a Japp–Klingemann reaction followed by cyclization to form a pyrazolo[4,3-b]pyridine or related fused systems. nih.gov

Intramolecular C-H Activation/Annulation: As an extension of the methods in section 3.5, if a suitable tethered reactive group is installed (e.g., via N1-alkylation), subsequent intramolecular C-H activation can lead to the formation of a new fused ring. Rhodium-catalyzed C-H/N-H activation has been used to synthesize pyrazolo[1,2-a]indazoles. nih.gov

These advanced strategies allow for the transformation of the relatively simple 5-bromo-1H-indazol-3-amine scaffold into complex, polycyclic architectures, significantly expanding the accessible chemical space for drug discovery.

Structure Activity Relationship Sar Studies of Indazole 3 Amine Derivatives

Correlating Structural Modifications with Biological Potency

The potency and selectivity of indazole-3-amine derivatives are highly dependent on the nature and position of substituents on the bicyclic core and its appended functional groups. Researchers methodically explore these modifications to build a comprehensive understanding of the molecule's interaction with its biological target.

The C-5 position of the indazole ring is a critical site for modification, often serving as an attachment point for various aromatic groups to enhance target engagement and modulate the compound's activity profile. spu.edu.sy Starting from a precursor like 5-bromo-1H-indazol-3-amine, Suzuki coupling reactions are commonly employed to introduce a diverse array of substituted phenyl rings. spu.edu.synih.gov

Research has shown that the electronic properties of these C-5 aromatic substituents significantly impact antiproliferative activity. nih.gov For instance, in a series of compounds tested against the Hep-G2 human liver cancer cell line, the presence and position of fluorine atoms on the phenyl ring were found to be particularly important. A clear trend in activity was observed: a 3,5-difluoro substituent conferred the highest potency, followed by a 4-fluoro substituent, and then a 3-fluoro substituent. nih.gov This suggests that electron-withdrawing groups in specific positions can enhance the biological effect. The introduction of a 4-trifluoromethoxy group also resulted in notable activity, further underscoring the role of fluorine-containing moieties in improving the potency of these derivatives. nih.gov

| Compound ID | C-5 Phenyl Substituent (R¹) | IC₅₀ (µM) for Hep-G2 |

|---|---|---|

| 5b | 3-Fluorophenyl | 10.15 |

| 5e | 4-Fluorophenyl | 7.34 |

| 5f | 4-Trifluoromethoxyphenyl | 11.32 |

| 5j | 3,5-Difluorophenyl | 4.65 |

The 3-amino group is a cornerstone of the indazole scaffold's biological activity, often acting as a key interaction point with the target protein. nih.gov Its modification into amides, such as acetamides, is a common strategy to probe and optimize this interaction. spu.edu.sy For example, converting the 3-amino group into a piperazine (B1678402) acetamide (B32628) moiety can significantly influence the compound's antiproliferative effects. spu.edu.sy

In a series of 3,5-disubstituted indazole derivatives, the combination of a piperazine acetamide at C-3 and various aromatic groups at C-5 yielded compounds with potent activity against the K562 chronic myeloid leukemia cell line. spu.edu.sy One of the most promising compounds from this series, compound 6o , featured a 4-(4-fluorobenzyl)piperazine acetamide group at C-3 and a 3-fluorophenyl group at C-5, exhibiting an IC₅₀ value of 5.15 µM against K562 cells. spu.edu.sy This highlights that the bulk and electronic nature of the C-3 substituent are critical for achieving high potency. spu.edu.sy

| Compound ID | C-5 Substituent | C-3 Piperazine Acetamide Substituent | IC₅₀ (µM) for K562 |

|---|---|---|---|

| 6a | 3-Fluorophenyl | Piperazin-1-yl | 10.11 |

| 6o | 3-Fluorophenyl | 4-(4-Fluorobenzyl)piperazin-1-yl | 5.15 |

| 6p | 3-Fluorophenyl | 4-(4-Chlorobenzyl)piperazin-1-yl | 6.28 |

Alkylation of the nitrogen atoms on the indazole ring, particularly at the N-1 position, is a frequently used strategy in drug design. dntb.gov.ua The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, and selective N-1 alkylation can be achieved under specific reaction conditions. beilstein-journals.org This substitution serves several purposes: it can block a potential site of metabolism, fill a hydrophobic pocket in the target's binding site, and alter the orientation of the entire indazole scaffold. The presence and nature of an N-1 substituent, such as a methyl or benzyl (B1604629) group, can be essential for specific biological activities. nih.gov For example, in a series of indazol-3-carboxylic acid derivatives developed as antispermatogenic agents, the presence of a substituted benzyl group at the N-1 position was found to be crucial for activity. nih.gov

Analysis of Hinge-Binding Fragment Properties in Kinase Inhibitors

Many indazole-3-amine derivatives owe their potent biological effects to their ability to inhibit protein kinases, which are crucial regulators of cellular processes. researchgate.net The 1H-indazole-3-amine structure is recognized as a highly effective "hinge-binding fragment". spu.edu.sy The hinge region is a flexible segment that connects the two lobes of the kinase catalytic domain, and it forms key hydrogen bonds with ATP to anchor it in the binding site. nih.gov

The indazole-3-amine moiety effectively mimics the adenine (B156593) part of ATP, allowing it to form critical hydrogen bonds with the kinase hinge. nih.gov Modeling studies predict that the scaffold can form two crucial hydrogen bonds:

One hydrogen bond forms between the N-H group at the N-1 position of the indazole ring and the backbone carbonyl of a hinge residue. nih.gov

A second hydrogen bond is predicted between the 3-amino group and an adjacent residue in the binding site. nih.gov

This bidentate hydrogen-bonding pattern serves to anchor the inhibitor firmly in the ATP-binding pocket, a feature essential for potent inhibition. nih.gov This property is leveraged in the design of multi-targeted ATP-competitive tyrosine kinase inhibitors like Linifanib, where the indazole-3-amine core binds effectively to the kinase hinge region. spu.edu.syresearchgate.net

Modulation of Biological Activity through Physicochemical Properties

In the development of indazole derivatives, modifications are often made to optimize these properties. For example, the introduction of a piperazine group is a well-established strategy to improve the pharmacokinetic profile of a compound. spu.edu.sy Piperazine can modulate the acid-base equilibrium constants and lipid-water partition coefficients, often leading to improved water solubility and oral bioavailability. researchgate.net This enhancement in physicochemical properties can translate directly to improved biological activity in cellular and in vivo models. spu.edu.sy The relationship between lipophilicity and biological activity is often parabolic; activity increases with logP up to an optimal point, after which further increases in lipophilicity can lead to decreased activity due to poor solubility or non-specific binding. spu.edu.sy Therefore, medicinal chemists aim to strike a balance between optimizing target binding and maintaining favorable physicochemical properties.

Mechanistic Investigations and Biological Target Interaction Studies

Broader Spectrum Biological Activities

Indazole derivatives have demonstrated a wide array of biological effects, extending beyond a single therapeutic target. Researchers have explored their efficacy against various pathogens, including bacteria and protozoan parasites, highlighting the versatility of the indazole scaffold in medicinal chemistry.

Antimicrobial Efficacy Against Bacterial Strains

The antibacterial potential of indazole derivatives has been a significant area of investigation, with studies revealing their activity against a spectrum of clinically relevant bacterial pathogens. nih.govacs.org A notable class of indazole derivatives has been identified as inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial drugs. nih.govacs.org This mechanism of action offers a promising alternative to existing antibiotics, particularly in the face of rising antimicrobial resistance. nih.govacs.org

Research has demonstrated that certain indazole analogs exhibit potent enzymatic and antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.govacs.org The development of these compounds was guided by structure-based drug design and optimization of their physicochemical properties to enhance cell penetration and target engagement. acs.org

The antimicrobial activities of various indazole derivatives have been quantified through the determination of their minimum inhibitory concentrations (MICs) against different bacterial strains.

| Compound | S. aureus (MRSA) MIC (μg/mL) | S. epidermidis MIC (μg/mL) | E. faecalis MIC (μg/mL) |

| Indazole Derivative 2 | - | - | >128 |

| Indazole Derivative 3 | - | - | 64-128 |

| Indazole Derivative 5 | 64-128 | 64-128 | - |

| Pyrazoline Derivative 9 | 4 | 4 | 4 |

Data sourced from studies on various indazole and related heterocyclic derivatives. nih.gov

It is noteworthy that while some indazole derivatives showed moderate activity, other related heterocyclic compounds, such as pyrazoline derivatives, exhibited more potent and broad-spectrum antibacterial effects. nih.gov

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is another area where indazole derivatives have shown therapeutic promise. nih.gov The search for new, effective, and less toxic antileishmanial drugs is a global health priority, as current treatments are hampered by limitations such as severe side effects and emerging drug resistance. nih.gov

Studies have explored the in vitro activity of 5-nitroindazole (B105863) derivatives against Leishmania amazonensis. nih.gov Specifically, 2-benzyl-5-nitroindazolin-3-one derivatives have demonstrated potent and selective activity against the parasite. nih.gov Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the indazole core plays a crucial role in their antileishmanial efficacy and selectivity. nih.gov The introduction of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one scaffold was found to be key in improving the selectivity profile of this series of compounds. nih.gov

Preclinical In Vivo Pharmacological Evaluation of Indazole Analogs

The transition from in vitro activity to in vivo efficacy is a critical step in the drug discovery process. Preclinical in vivo studies in animal models provide essential information on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. acs.orgnih.gov

Selected indazole analogs with promising antibacterial activity have been advanced to in vivo mouse infection models. acs.org For instance, one indazole derivative demonstrated significant efficacy in a Staphylococcus aureus septicemia model, with a protective dose (PD50) of 1 mg/kg. acs.org However, the same compound showed limited efficacy in a Streptococcus pneumoniae lung infection model, which was attributed to poor lung permeability and potential metabolic instability. acs.org

Further optimization of the indazole scaffold led to the development of analogs with improved pharmacokinetic profiles, resulting in moderate efficacy in the lung infection model. acs.org These studies underscore the importance of optimizing not only the antimicrobial potency but also the drug-like properties, such as solubility, metabolic stability, and tissue distribution, to achieve in vivo success. nih.govacs.org

In a different therapeutic area, the preclinical pharmacokinetic properties of indazole analogs of serotonergic tryptamines have been evaluated for their potential as central nervous system agents. nih.govsemanticscholar.org One potent analog, VU6067416, was optimized to possess suitable preclinical pharmacokinetic properties for in vivo dosing. nih.govsemanticscholar.org This highlights the adaptability of the indazole scaffold for developing drugs targeting a variety of biological systems.

| Compound | In Vivo Model | Efficacy |

| Indazole Analog 2 | S. aureus septicemia (mouse) | PD50 = 1 mg/kg |

| Indazole Analog 2 | S. pneumoniae lung infection (mouse) | Poor efficacy |

| Benzoic acid analog 22 | S. pneumoniae lung infection (mouse) | Moderate efficacy |

| Benzoic acid analog 31 | S. pneumoniae lung infection (mouse) | Moderate efficacy |

Data represents findings from preclinical efficacy studies of selected indazole analogs. acs.org

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For derivatives of the indazole scaffold, molecular docking has been widely applied to predict how they interact with various biological targets.

Molecular docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and its target. A more negative score generally indicates a stronger, more favorable interaction. Studies on various indazole derivatives have demonstrated their potential to bind effectively to a range of protein targets.

For instance, docking studies on substituted indazole derivatives against the breast cancer-related aromatase enzyme have shown binding affinities ranging from -7.7 kcal/mol to -8.0 kcal/mol. Similarly, 3-carboxamide indazole derivatives have been docked against a renal cancer-related protein (PDB: 6FEW), with some compounds showing high binding energies, indicating strong potential for inhibition. nih.gov In another study targeting quorum sensing pathways, the binding affinity of indazole compounds was found to correlate with the number of amino acid residues involved in the interaction. aboutscience.eu

These studies collectively suggest that the indazole core, as present in 5-bromo-N,N-dimethyl-1H-indazol-3-amine, is a versatile scaffold for establishing favorable interactions within protein binding sites. The specific substituents, such as the 5-bromo and N,N-dimethyl-3-amine groups, would further modulate this binding affinity and selectivity.

Table 1: Representative Molecular Docking Data for Indazole Derivatives Against Various Protein Targets

This table is interactive. Click on the headers to sort the data.

| Target Protein (PDB ID) | Indazole Derivative Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Aromatase | Substituted Indazoles | -7.7 to -8.0 | Arg115, Met374 |

| Renal Cancer Protein (6FEW) | 3-Carboxamide Indazoles | High (specific values not stated) | Not specified |

| SAH/MTAN (1JYS) | General Indazoles | High (specific values not stated) | ASP197, PHE151, GLU172, ILE152, MET173 |

| VEGFR Tyrosine Kinase | 5-bromoindole Hydrazones | -7.78 | Asp1046, Cys1045, Leu840 |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds.

For the indazole scaffold, interactions are commonly observed with key amino acid residues in the active sites of target proteins. For example, in studies with SAH/MTAN, a common set of interacting residues (ASP197, PHE151, GLU172, ILE152, and MET173) was identified as essential for the biological activity of indazole compounds. aboutscience.eu In the case of this compound, the key structural features for interaction would be:

The Indazole Ring System: The aromatic rings can participate in hydrophobic and π-stacking interactions with residues like Phenylalanine, Leucine, and Valine.

The 3-Amino Group: The nitrogen atoms of the pyrazole (B372694) ring and the 3-amino group can act as hydrogen bond donors and acceptors, forming crucial bonds with the protein backbone or side chains.

The 5-Bromo Substituent: The bromine atom can participate in halogen bonding, a specific and favorable non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly enhance binding affinity and selectivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic signatures.

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. The relative stability of these tautomers is crucial as it influences the molecule's chemical reactivity and biological interactions.

DFT calculations and other computational methods have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netnih.govresearchgate.netbeilstein-journals.org The energy difference is estimated to be around 3.6 to 4.1 kcal/mol. researchgate.net This inherent stability means that for compounds like this compound, the 1H tautomer is the predominant form under most conditions. nih.gov However, the stability can be influenced by substitution patterns and intermolecular interactions, such as hydrogen bonding, which in some specific cases can stabilize the 2H form. researchgate.net

DFT calculations are invaluable for studying the pathways of chemical reactions, allowing for the determination of transition state structures and activation energies. This insight helps in understanding why a reaction proceeds through a certain mechanism and why specific products (regioisomers) are formed over others.

In the context of indazole chemistry, DFT has been used to explain the regioselectivity of functionalization reactions, such as alkylation, chlorination, and arylation. chim.itacs.org For instance, DFT studies on the alkylation of substituted indazoles have elucidated the mechanistic pathways that lead to either N1 or N2 substitution, suggesting that reaction outcomes can be driven by factors like chelation with metal cations or other non-covalent interactions. beilstein-journals.org Such calculations can predict the most likely site of reaction for this compound under various synthetic conditions, guiding the synthesis of new derivatives.

Conformational analysis aims to find the most stable three-dimensional arrangement of atoms in a molecule. For largely planar and rigid structures like the indazole core, the main flexibility comes from the rotation of single bonds in its substituents. DFT is used to perform geometric optimization, which calculates the lowest energy (most stable) conformation of a molecule. nih.govmdpi.com

Furthermore, DFT is used to determine the energetic and electronic properties of the molecule by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and stability of the molecule. core.ac.uk A large HOMO-LUMO gap suggests high stability and low reactivity. These calculations provide a detailed electronic profile of this compound, offering insights into its reactivity and potential as an electron donor or acceptor in chemical reactions and biological interactions. nih.gov

Table 2: Calculated Quantum Chemical Properties for Indazole Derivatives using DFT

This table shows representative data for the indazole scaffold to illustrate the outputs of DFT calculations. Specific values for this compound would require dedicated computation.

| Property | Description | Typical Calculated Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.0 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 4.0 to 5.0 | Relates to chemical stability and reactivity |

| Hardness (η) | Resistance to change in electron distribution | ~ 2.0 to 2.5 | High hardness implies lower reactivity |

| Softness (σ) | Reciprocal of hardness | ~ 0.4 to 0.5 | High softness implies higher reactivity |

In Silico Design and Virtual Screening for Novel Indazole Derivatives

In silico drug design and virtual screening are powerful computational techniques that enable the rapid and cost-effective identification of promising drug candidates from vast chemical libraries. These methods are widely applied to the indazole class of compounds, leveraging the structural features of molecules like this compound to predict their interactions with biological targets.

The 1H-indazole-3-amine framework is recognized as an effective "hinge-binding" fragment, particularly for protein kinases, which are crucial targets in oncology research. nih.gov Molecular docking simulations are frequently employed to predict how these compounds orient themselves within the ATP-binding pocket of a target kinase. In this context, the core indazole structure, the 3-amino group, and the 5-bromo substituent of the parent scaffold all play critical roles.

The Indazole Core: Forms key hydrogen bonds with the hinge region of the kinase, anchoring the molecule in the active site.

The 3-Amino Group: Acts as a crucial hydrogen bond donor, further stabilizing the ligand-protein complex.

The 5-Bromo Substituent: The bromine atom at this position can extend into a hydrophobic sub-pocket or form halogen bonds, significantly influencing the compound's binding affinity and selectivity.

When considering this compound specifically, in silico models would account for the unique properties of the N,N-dimethyl group. Unlike the primary amine in the parent compound, the dimethylamino group cannot act as a hydrogen bond donor. This structural change fundamentally alters the potential binding interactions. However, it increases steric bulk and lipophilicity, which can be advantageous for fitting into specific hydrophobic regions of a target protein.

Virtual screening campaigns often use the 5-bromo-1H-indazol-3-amine scaffold as a query to search large compound databases for molecules with similar structural features but diverse substitutions. Derivatives are then designed by modifying the core at various positions. For instance, the 3-amino group can be a key point for chemical modification to explore different interactions within the target's binding site. Computational tools predict the binding energies of these virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising profiles.

| Target Protein (PDB ID) | Ligand Scaffold | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Tyrosine Kinase (e.g., FGFR) | 1H-indazole-3-amine | -8.5 to -10.2 | H-bonds with hinge region residues |

| Anaplastic Lymphoma Kinase (ALK) | 3-amino-5-substituted indazole | Not specified (IC50 = 12 nM for derivative) | Interaction with ALK active site nih.gov |

| Murine double minutes-2 (MDM2) | N-substituted 5-azaindazole | -359.2 | Interaction with GLN72 and HIS73 jocpr.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org For indazole derivatives, 3D-QSAR studies are particularly valuable for understanding how specific structural features influence their potency as, for example, enzyme inhibitors. nih.gov

In a typical QSAR study involving indazole derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Steric properties: Molecular volume, surface area, and shape.

Electronic properties: Partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO).

Hydrophobic properties: LogP (the logarithm of the partition coefficient).

Topological properties: Describing molecular connectivity and branching.

A compound like this compound would be included in such a dataset. Its specific descriptors would reflect the presence of the bulky, lipophilic bromine atom and the electron-donating, non-hydrogen-bonding dimethylamino group. By applying statistical methods like Partial Least Squares (PLS), a mathematical model is generated that correlates these descriptors with the observed activity. nih.gov

The resulting QSAR model can be visualized using contour maps, which highlight regions around the molecular scaffold where certain properties are predicted to either increase or decrease biological activity. nih.gov For instance, a 3D-QSAR model for a series of indazole-based kinase inhibitors might show:

A region where bulky, sterically favored groups are predicted to enhance activity.

A region where electropositive groups are favored, indicating a potential interaction with a negatively charged amino acid residue in the target protein.

A region where hydrophobic substituents are predicted to increase potency.

These models serve as a powerful predictive tool. They allow medicinal chemists to rationally design new indazole derivatives, such as analogs of this compound, with a higher probability of possessing the desired biological activity, thereby streamlining the drug discovery process. nih.gov

| Descriptor Type | Example Descriptor | Property Quantified | Relevance to this compound |

|---|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Influenced by the electron-withdrawing bromine and electron-donating dimethylamino group. |

| Physicochemical | LogP (Partition Coefficient) | Lipophilicity/Hydrophobicity | The bromo and dimethylamino groups contribute significantly to the overall lipophilicity. imist.ma |

| Steric | MR (Molar Refractivity) | Molecular volume and polarizability | The bulky bromine and dimethyl groups increase the value of this descriptor. imist.ma |

| Topological | Wiener Index | Molecular branching and compactness | Describes the overall shape and connectivity of the indazole core and its substituents. |

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to homology-modeled receptors (e.g., MAO-B). Validate with MD simulations (100 ns trajectories) .

- QSAR Modeling : Train models on analog datasets to predict physicochemical properties (e.g., logP, pKa) and optimize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.